3-Bromo-4-methylisoxazole

Catalog No.
S6903825
CAS No.
903131-37-3
M.F
C4H4BrNO
M. Wt
161.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methylisoxazole

CAS Number

903131-37-3

Product Name

3-Bromo-4-methylisoxazole

IUPAC Name

3-bromo-4-methyl-1,2-oxazole

Molecular Formula

C4H4BrNO

Molecular Weight

161.98 g/mol

InChI

InChI=1S/C4H4BrNO/c1-3-2-7-6-4(3)5/h2H,1H3

InChI Key

NCCIVJBTDIVSCD-UHFFFAOYSA-N

SMILES

CC1=CON=C1Br

Canonical SMILES

CC1=CON=C1Br

3-Bromo-4-methylisoxazole is a heterocyclic compound characterized by its unique isoxazole ring structure, which consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The bromine atom is substituted at the third position, while a methyl group is located at the fourth position of the isoxazole ring. This compound has the molecular formula C4H4BrNOC_4H_4BrNO and a molecular weight of approximately 161.98 g/mol. It appears as a white to light yellow crystalline solid and has applications in various fields, particularly in medicinal chemistry and organic synthesis.

Typical of halogenated compounds and heterocycles:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The methyl group can influence reactivity, allowing for electrophilic substitution reactions on the aromatic ring.
  • Condensation Reactions: This compound can participate in condensation reactions with other nucleophiles or electrophiles, forming more complex structures.

Research indicates that 3-bromo-4-methylisoxazole exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest that derivatives of isoxazole compounds show antimicrobial activity against various pathogens.
  • Anticancer Activity: Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation, particularly in pancreatic cancer models .

The specific biological activities of 3-bromo-4-methylisoxazole require further investigation to fully elucidate its pharmacological potential.

Several methods exist for synthesizing 3-bromo-4-methylisoxazole:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both nitrogen and oxygen functionalities under acidic or basic conditions.
  • Halogenation: The introduction of bromine can be achieved through halogenation reactions involving 4-methylisoxazole as a starting material.
  • Functional Group Transformations: Various functional group transformations can be applied to modify existing isoxazole derivatives into 3-bromo-4-methylisoxazole.

These synthetic pathways allow for the generation of this compound in moderate to high yields depending on the reaction conditions used.

3-Bromo-4-methylisoxazole finds applications in several areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects.
  • Organic Synthesis: This compound is utilized in developing more complex organic molecules due to its reactive bromine atom.
  • Research: It is often used in academic research to study reaction mechanisms and biological interactions.

Interaction studies involving 3-bromo-4-methylisoxazole focus on its reactivity with biological macromolecules and small molecules. These studies typically explore:

  • Enzyme Inhibition: Investigating how this compound may inhibit specific enzymes, such as glyceraldehyde-3-phosphate dehydrogenase, which has implications in cancer metabolism .
  • Binding Affinities: Analyzing how well 3-bromo-4-methylisoxazole binds to various biological targets can provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 3-bromo-4-methylisoxazole. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Bromoisoxazole25742-00-10.91Lacks the methyl group at position four
3-Bromoisoxazole-5-carbaldehyde220780-57-40.86Contains an aldehyde functional group
5-(Bromomethyl)-3-methylisoxazole36958-61-90.71Features a bromomethyl substituent at position five
3-Bromoisoxazole-5-carboxylic acid6567-35-70.74Contains a carboxylic acid functional group

Uniqueness

The unique combination of a bromine atom at the third position and a methyl group at the fourth position distinguishes 3-bromo-4-methylisoxazole from its analogs, potentially affecting its reactivity and biological activity compared to other similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

160.94763 g/mol

Monoisotopic Mass

160.94763 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-04-15

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